PSB-12379

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

PSB-12379 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de la ecto-5’-nucleotidasa y sus efectos sobre la producción de adenosina

Biología: Se emplea en la investigación para comprender el papel de la adenosina en diversos procesos biológicos, incluidas las respuestas inmunitarias y la inflamación

Medicina: Se investiga por sus posibles aplicaciones terapéuticas en la inmunoterapia del cáncer, donde puede mejorar la respuesta inmunitaria contra los tumores al inhibir la producción de adenosina inmunosupresora

Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a la ecto-5’-nucleotidasa para diversas enfermedades

Mecanismo De Acción

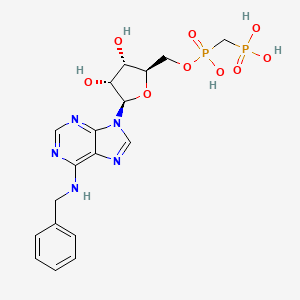

PSB-12379 ejerce sus efectos ocupando el sitio de unión del sustrato CD73. La cadena difosfonato de this compound se une entre dos iones de zinc, formando interacciones electrostáticas. El grupo α-fosfonato forma enlaces de hidrógeno con la asparagina 245, la arginina 354 y la arginina 395, mientras que el grupo β-fosfonato interactúa con la asparagina 117, la histidina 118 y la arginina 395. Los grupos hidroxilo de la ribosa forman interacciones adicionales con la arginina 354, la arginina 395 y el ácido aspártico 506 .

Análisis Bioquímico

Biochemical Properties

PSB-12379 disodium plays a significant role in biochemical reactions by inhibiting the activity of Ecto-5’-Nucleotidase (CD73). This enzyme is involved in the conversion of AMP to adenosine . By inhibiting CD73, this compound disodium prevents this conversion, thereby affecting the levels of adenosine in the body .

Cellular Effects

The inhibition of CD73 by this compound disodium can have profound effects on various types of cells and cellular processes. By preventing the conversion of AMP to adenosine, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound disodium exerts its effects by binding to the active site of the CD73 enzyme, thereby inhibiting its activity. This prevents the conversion of AMP to adenosine, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound disodium can change over time. For instance, only a small percentage (<23%) of this compound is metabolized under applied conditions, while >77% of the compounds are recovered unchanged after a long incubation for 8 hours .

Metabolic Pathways

This compound disodium is involved in the metabolic pathway that converts AMP to adenosine. By inhibiting CD73, it affects this metabolic pathway and potentially influences metabolic flux or metabolite levels .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: PSB-12379 se sintetiza a partir del análogo de ADP α,β-metilén-ADP.

Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando rutas sintéticas similares a las descritas anteriormente. El compuesto se produce normalmente en forma sólida y se puede disolver en agua o dimetilsulfóxido para su uso en diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de reacciones: PSB-12379 sufre una escisión hidrolítica del enlace glucosídico, que es una reacción típica de fase I de los nucleósidos y nucleótidos . Esta reacción se observa como la principal vía metabólica del compuesto.

Reactivos y condiciones comunes: La reacción de escisión hidrolítica suele tener lugar en condiciones fisiológicas, con enzimas como las nucleosidasas que facilitan el proceso .

Productos principales: El principal producto formado a partir de la escisión hidrolítica de this compound es el monofosfato de nucleósido correspondiente .

Comparación Con Compuestos Similares

PSB-12379 se compara con otros análogos de nucleótidos como ARL67156 y sus derivados. Estos compuestos también inhiben la ecto-5’-nucleotidasa, pero difieren en sus afinidades de unión y selectividades . This compound es único debido a su alta selectividad y potencia, con constantes de inhibición (K_i) de 2,21 nanomolar para la CD73 humana y 9,03 nanomolar para la CD73 de rata .

Compuestos similares:

- ARL67156

- α,β-metilén-ADP

- Otros análogos de nucleótidos dirigidos a la ecto-5’-nucleotidasa .

Propiedades

IUPAC Name |

[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O9P2/c24-14-12(7-31-34(29,30)10-33(26,27)28)32-18(15(14)25)23-9-22-13-16(20-8-21-17(13)23)19-6-11-4-2-1-3-5-11/h1-5,8-9,12,14-15,18,24-25H,6-7,10H2,(H,29,30)(H,19,20,21)(H2,26,27,28)/t12-,14-,15-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBYYIJBPDWQFF-SCFUHWHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(CP(=O)(O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(CP(=O)(O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O9P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does PSB-12379 interact with its target and what are the downstream effects?

A: this compound is a potent and selective inhibitor of the enzyme ecto-5'-nucleotidase (eN, CD73) [, , , ]. This enzyme catalyzes the hydrolysis of extracellular adenosine monophosphate (AMP) to adenosine. By inhibiting CD73, this compound prevents the generation of adenosine in the extracellular space. Adenosine is known to have immunosuppressive, pro-angiogenic, and pro-metastatic effects, particularly within the tumor microenvironment. Therefore, inhibiting its production with this compound is suggested as a potential therapeutic strategy for cancer treatment [, ].

Q2: What is the structural basis for the high potency of this compound towards CD73?

A: X-ray crystallography studies revealed that the high affinity of this compound for CD73 is due to key interactions within the enzyme's active site []. The phosphonomethylphosphonic acid moiety of this compound mimics the phosphate groups of the natural substrate (AMP) and interacts with residues in the catalytic pocket. Additionally, the benzyl group at the N6 position of the adenine ring forms favorable hydrophobic interactions with a specific hydrophobic pocket in CD73, further enhancing the binding affinity [].

Q3: Has the structure of this compound been modified to further improve its potency?

A: Yes, structure-activity relationship (SAR) studies based on the this compound scaffold have explored modifications to improve its potency and other characteristics [, , ]. For instance, introducing a chlorine atom in the para position of the benzyl group (resulting in compound PSB-12441) led to a slight improvement in potency []. Additionally, fluorescently labeled derivatives of this compound, such as PSB-19416 and PSB-18332, have been synthesized by attaching fluorescein to the benzyl group via different linkers. These fluorescent probes retain high affinity for CD73 and can be used for biological studies and drug screening []. Further modifications guided by the co-crystal structure of this compound with CD73 led to the development of PSB-12489, a subnanomolar inhibitor with improved potency compared to the parent compound [].

Q4: What are the limitations of current in vitro CD73 inhibitor assays using compounds like this compound?

A: One study highlighted a discrepancy between the in vitro and ex vivo effects of this compound []. While this compound showed no inhibitory effect on CD73 activity in standard in vitro enzyme assays, it exhibited a significant effect in ex vivo experiments using isolated, paced guinea pig left atria. This discrepancy was attributed to the lipophilic nature of this compound and the fact that CD73 is a membrane-bound enzyme. It was suggested that in the in vitro assays, where CD73 is dissolved in a water-based solution, this compound might partition into the lipid membrane, making it less available to interact with the enzyme []. This finding emphasizes the importance of considering the physicochemical properties of inhibitors and the assay conditions when interpreting in vitro data.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.